molecular formula C10H13NO4 B1143530 2,4,5-Trimethoxybenzaldehyde oxime CAS No. 14894-76-9

2,4,5-Trimethoxybenzaldehyde oxime

Cat. No.: B1143530
CAS No.: 14894-76-9
M. Wt: 211.21
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trimethoxybenzaldehyde oxime: is an organic compound with the molecular formula C10H13NO4 It is a derivative of 2,4,5-trimethoxybenzaldehyde, where the aldehyde group is converted to an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethoxybenzaldehyde oxime typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory methods. This includes the use of efficient mixing, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethoxybenzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts or under reflux conditions.

Major Products:

    Oxidation: Formation of nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry: 2,4,5-Trimethoxybenzaldehyde oxime is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases. Research focuses on its role in drug development and its efficacy in preclinical studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethoxybenzaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3,4,5-Trimethoxybenzaldehyde
  • 2,5-Dimethoxybenzaldehyde
  • 3,5-Dimethoxybenzaldehyde
  • 3,4-Dimethoxybenzaldehyde
  • 2,3,4-Trimethoxybenzaldehyde

Comparison: 2,4,5-Trimethoxybenzaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position and number of methoxy groups also influence its chemical properties and potential applications. For example, 3,4,5-Trimethoxybenzaldehyde is commonly used in the synthesis of pharmaceuticals, while 2,5-Dimethoxybenzaldehyde is known for its use in the production of fragrances.

Properties

IUPAC Name

(NE)-N-[(2,4,5-trimethoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-8-5-10(15-3)9(14-2)4-7(8)6-11-12/h4-6,12H,1-3H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAPUCPYMQYBML-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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